Aspirin calcium
Overview
Description
The prototypical analgesic used in the treatment of mild to moderate pain. It has anti-inflammatory and antipyretic properties and acts as an inhibitor of cyclooxygenase which results in the inhibition of the biosynthesis of prostaglandins. Aspirin also inhibits platelet aggregation and is used in the prevention of arterial and venous thrombosis. (From Martindale, The Extra Pharmacopoeia, 30th ed, p5)
Scientific Research Applications
Cardiovascular Disease Prevention
- Aspirin calcium is studied for its role in coronary artery calcium (CAC) scoring, guiding its use for primary prevention of coronary heart disease (CHD). Research suggests that individuals with CAC≥100 could benefit from aspirin use, while those with zero CAC may receive net harm from aspirin (Miedema et al., 2014).
Cancer Prevention and Treatment
- The anticancer effect of aspirin is a significant area of study. Regular use of aspirin reduces the incidence and mortality of various cancers, including colorectal cancer. Research shows aspirin use is associated with better prognosis in PIK3CA-mutated colorectal carcinoma, suggesting a predictive biomarker for aspirin therapy (Ogino et al., 2014).
- Aspirin's role in chemoprevention strategies is well-documented, particularly concerning colorectal cancer. Research seeks to identify individuals for whom the protective benefits of aspirin outweigh the harms (Drew et al., 2016).
Bone Health
- Aspirin's influence on bone health is explored, especially regarding its users who are typically elderly and susceptible to osteoporosis. Studies indicate that aspirin may increase bone mineral density, but its effect on fracture prevention remains inconclusive (Chin, 2017).
Neurological Effects
- Aspirin's binding to PPARα stimulates hippocampal plasticity and may protect memory and learning, offering insights into its potential application in Alzheimer’s disease (Patel et al., 2018).
Interaction with Other Medications
- The interaction of aspirin with other medications, like calcium supplementation, is a significant research area. Studies suggest a synergistic action between calcium and aspirin in reducing the risk of colorectal cancer, although the results are mixed (Liu et al., 2008).
Mechanism of Action
Target of Action
Aspirin calcium, also known as calcium aspirin, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins , which are involved in inflammation, pain, and fever .
Mode of Action
This compound exerts its effects by irreversibly inhibiting the COX enzymes . It does this by acetylating a serine residue in the active site of the COX enzyme . This inhibition results in decreased production of prostaglandins and thromboxanes . Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), aspirin’s inhibition of COX is irreversible, leading to a lasting effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects . Additionally, this compound can affect calcium signaling, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination (ADME). Aspirin is known to be distributed via the blood circulatory system . .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation, pain, and fever due to decreased prostaglandin production . In addition, this compound has been shown to have chemopreventive and apoptosis-inducing effects in cancer cells .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of this compound. For instance, coronary artery calcium (CAC) scores can be used to guide aspirin therapy in high-risk patients . Higher CAC is associated with both atherosclerotic cardiovascular disease (ASCVD) and bleeding events, and aspirin use was estimated to result in net harm in individuals at low (<5%) and intermediate (5%-20%) 10-year ASCVD risk and net benefit in those at high (≥20%) ASCVD risk .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Aspirin calcium involves the reaction of salicylic acid with calcium hydroxide to form calcium salicylate, which is then reacted with acetic anhydride to form Aspirin calcium.", "Starting Materials": [ "Salicylic acid", "Calcium hydroxide", "Acetic anhydride" ], "Reaction": [ "Step 1: Salicylic acid is reacted with calcium hydroxide in a 1:1 molar ratio in the presence of water to form calcium salicylate.", "Step 2: The resulting calcium salicylate is then reacted with acetic anhydride in a 1:1 molar ratio in the presence of a catalyst such as sulfuric acid to form Aspirin calcium.", "Step 3: The Aspirin calcium is then purified through recrystallization using a suitable solvent such as ethanol or methanol." ] } | |
CAS No. |
69-46-5 |
Molecular Formula |
C18H14CaO8 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
calcium;2-acetyloxybenzoate |
InChI |
InChI=1S/2C9H8O4.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
KRALOLGXHLZTCW-UHFFFAOYSA-L |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Ca+2] |
69-46-5 | |
Synonyms |
2-(Acetyloxy)benzoic Acid Acetylsalicylic Acid Acetysal Acid, Acetylsalicylic Acylpyrin Aloxiprimum Aspirin Colfarit Dispril Easprin Ecotrin Endosprin Magnecyl Micristin Polopirin Polopiryna Solprin Solupsan Zorprin |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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